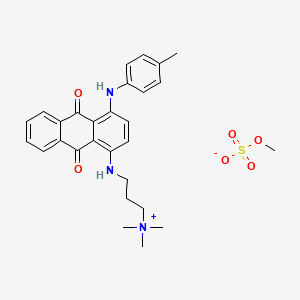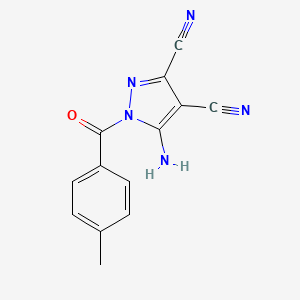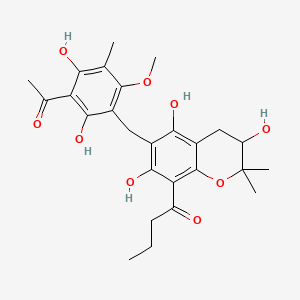
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C12H10O5 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and an oxo group on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid typically involves the oxidation of 5,6,7,8-tetrahydronaphthalene derivatives. One common method is the oxidation of 5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: More oxidized naphthalene derivatives.
Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The oxo group and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its reactivity and potential for forming various derivatives
Eigenschaften
CAS-Nummer |
922508-37-0 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
8-oxo-6,7-dihydro-5H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H10O5/c13-8-3-1-2-6-4-5-7(11(14)15)10(9(6)8)12(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
BFCFDVKUMYEPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)





![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)




